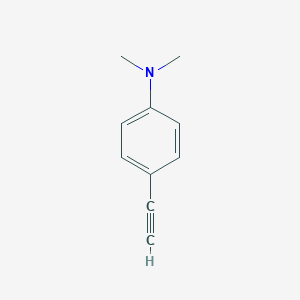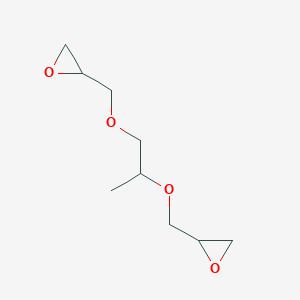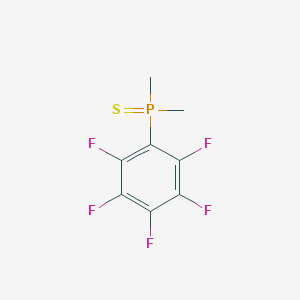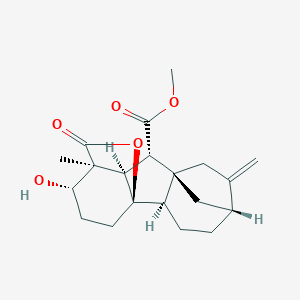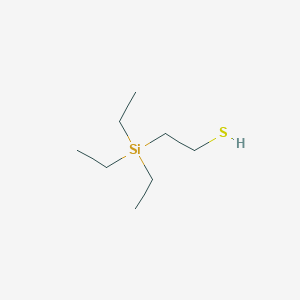
Ethanethiol, 2-(triethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanethiol, 2-(triethylsilyl)-, also known as TES-SCN, is a chemical compound used in scientific research for various purposes. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis.
作用机制
Ethanethiol, 2-(triethylsilyl)- acts as a nucleophile in organic synthesis. It reacts with various electrophiles such as alkyl halides and carbonyl compounds to form new compounds. Ethanethiol, 2-(triethylsilyl)- also reacts with amines to form thioureas and with alcohols to form thioamides. The mechanism of action of Ethanethiol, 2-(triethylsilyl)- is well understood and has been extensively studied in organic chemistry.
生化和生理效应
Ethanethiol, 2-(triethylsilyl)- has no known biochemical or physiological effects. It is considered to be a relatively safe reagent to use in the laboratory, provided that proper safety precautions are taken.
实验室实验的优点和局限性
Ethanethiol, 2-(triethylsilyl)- has several advantages as a reagent in lab experiments. It is a highly reactive and versatile reagent that can be used in a wide range of organic synthesis reactions. Ethanethiol, 2-(triethylsilyl)- is also relatively easy to handle and store, and it has a long shelf life. However, Ethanethiol, 2-(triethylsilyl)- has some limitations. It is a highly toxic and corrosive chemical that requires careful handling and disposal. Ethanethiol, 2-(triethylsilyl)- is also relatively expensive compared to other reagents used in organic synthesis.
未来方向
There are several future directions for the use of Ethanethiol, 2-(triethylsilyl)- in scientific research. One area of future research is the development of new synthetic methods using Ethanethiol, 2-(triethylsilyl)- as a reagent. Another area of research is the synthesis of new labeled compounds for use in biochemical assays. Finally, there is potential for the use of Ethanethiol, 2-(triethylsilyl)- in the development of new drugs and pharmaceuticals.
Conclusion:
Ethanethiol, 2-(triethylsilyl)- is a versatile and widely used reagent in scientific research. It has a well-understood mechanism of action and is relatively safe to use in the laboratory when proper safety precautions are taken. Ethanethiol, 2-(triethylsilyl)- has several advantages as a reagent, but it also has some limitations. Future research in the use of Ethanethiol, 2-(triethylsilyl)- will focus on the development of new synthetic methods, the synthesis of new labeled compounds, and the development of new drugs and pharmaceuticals.
合成方法
Ethanethiol, 2-(triethylsilyl)- can be synthesized by reacting triethylsilyl chloride with thiocyanate ion in the presence of a base. The reaction takes place in anhydrous conditions and requires a solvent such as dichloromethane or acetonitrile. The reaction yields Ethanethiol, 2-(triethylsilyl)- as a colorless liquid with a purity of over 95%.
科学研究应用
Ethanethiol, 2-(triethylsilyl)- is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as isothiocyanates, thioureas, and thioamides. Ethanethiol, 2-(triethylsilyl)- is also used in the preparation of labeled compounds for use in biochemical assays and in the synthesis of various drugs.
属性
CAS 编号 |
18236-34-5 |
|---|---|
产品名称 |
Ethanethiol, 2-(triethylsilyl)- |
分子式 |
C8H20SSi |
分子量 |
176.4 g/mol |
IUPAC 名称 |
2-triethylsilylethanethiol |
InChI |
InChI=1S/C8H20SSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3 |
InChI 键 |
XVSXBTQOJJXXGF-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCS |
规范 SMILES |
CC[Si](CC)(CC)CCS |
其他 CAS 编号 |
18236-34-5 |
同义词 |
2-(Triethylsilyl)ethanethiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



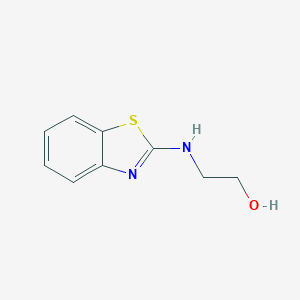
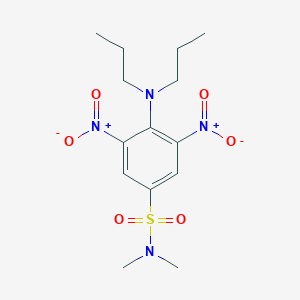
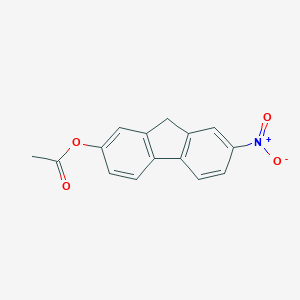
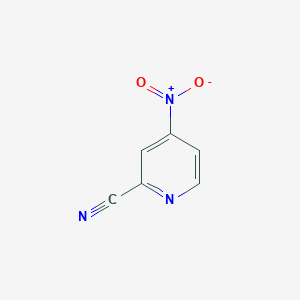
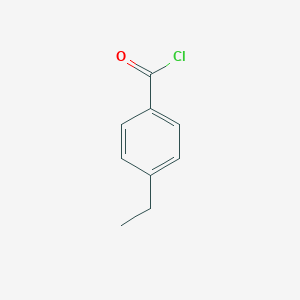
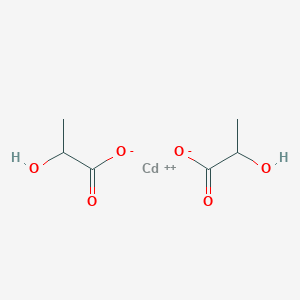
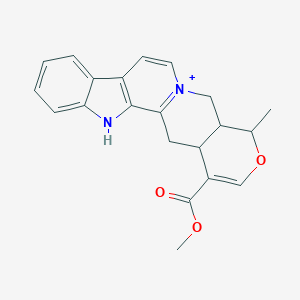
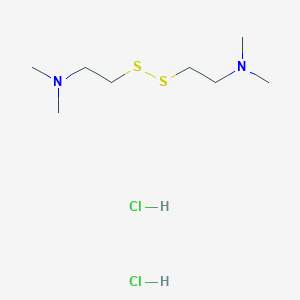
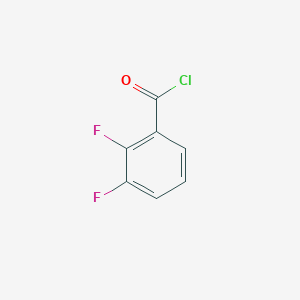
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
